2-(3-Fluorophenyl)pyrazine

Übersicht

Beschreibung

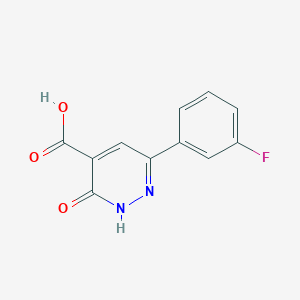

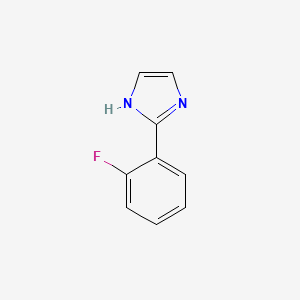

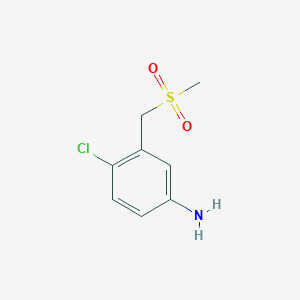

2-(3-Fluorophenyl)pyrazine is a compound that falls under the category of pyrazines . Pyrazines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound has a molecular formula of C10H7FN2 and an average mass of 174.174 Da .

Molecular Structure Analysis

The molecular structure of 2-(3-Fluorophenyl)pyrazine consists of a pyrazine ring attached to a fluorophenyl group . Pyrazine is a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed . The fluorophenyl group is a phenyl ring with a fluorine atom attached.Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimicrobial Applications

“2-(3-Fluorophenyl)pyrazine” derivatives have been synthesized and evaluated for their potential antibacterial activities. These compounds have shown moderate to good activities against both Gram-positive and Gram-negative bacterial strains. For instance, certain derivatives have demonstrated superior antibacterial activities comparable to first-line agents like ampicillin .

Pharmaceutical Research

In pharmaceutical research, pyrazine derivatives, including “2-(3-Fluorophenyl)pyrazine”, are explored for their therapeutic potential. They have been found to exhibit a range of biological activities such as antimicrobial, anti-inflammatory, antiviral, and kinase inhibitory effects. This makes them valuable scaffolds in drug discovery, particularly in the development of new treatments for various diseases .

Material Science

“2-(3-Fluorophenyl)pyrazine” and its derivatives are being investigated for their applications in material science. They are particularly relevant in the development of high-performance OLEDs (Organic Light-Emitting Diodes) due to their high photoluminescence quantum efficiency and ability to emit across the visible spectrum .

Analytical Chemistry

In analytical chemistry, pyrazine derivatives are used as analytical standards and reagents. Their well-defined chemical and physical properties make them suitable for use in various chromatographic and spectroscopic methods, aiding in the qualitative and quantitative analysis of complex mixtures .

Biochemistry Research

The pyrazine nucleus, present in “2-(3-Fluorophenyl)pyrazine”, is a common motif in bioactive molecules. Research in biochemistry focuses on understanding the interaction of these molecules with biological systems, which can lead to the discovery of novel biochemical pathways or therapeutic targets .

Agricultural Chemistry

While direct references to “2-(3-Fluorophenyl)pyrazine” in agricultural applications are limited, pyrazine derivatives are known to play a role in the development of agrochemicals. Their potential antimicrobial properties could be harnessed to protect crops from bacterial and fungal pathogens .

Safety and Hazards

While the specific safety and hazards of 2-(3-Fluorophenyl)pyrazine are not clearly mentioned in the retrieved papers, general safety measures for handling similar chemical compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Zukünftige Richtungen

Pyrrolopyrazine, a related compound to 2-(3-Fluorophenyl)pyrazine, has been identified as an attractive scaffold for drug discovery research . Moreover, a furazano[3,4-b]pyrazine named BAM15 has been found to suppress breast cancer growth and proliferation, indicating potential future directions for the development of pyrazine derivatives in medical applications .

Eigenschaften

IUPAC Name |

2-(3-fluorophenyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPQKKQDFJTSBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenyl)pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1489357.png)

![Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1489366.png)

![4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1489372.png)